2-(3-Aminooxetan-3-YL)ethanol oxalate

Beschreibung

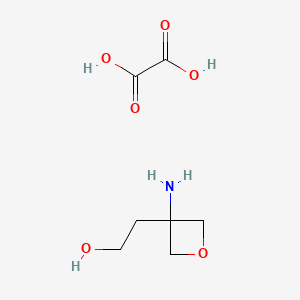

Structure

2D Structure

Eigenschaften

CAS-Nummer |

1404373-81-4 |

|---|---|

Molekularformel |

C7H13NO6 |

Molekulargewicht |

207.18 g/mol |

IUPAC-Name |

2-(3-aminooxetan-3-yl)ethanol;oxalic acid |

InChI |

InChI=1S/C5H11NO2.C2H2O4/c6-5(1-2-7)3-8-4-5;3-1(4)2(5)6/h7H,1-4,6H2;(H,3,4)(H,5,6) |

InChI-Schlüssel |

OIXPAPQCTMWZOU-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CO1)(CCO)N.C(=O)(C(=O)O)O |

Verwandte CAS-Nummern |

1523618-22-5 |

Herkunft des Produkts |

United States |

The Evolution of Four Membered Heterocycles in Synthetic Chemistry

Historically, four-membered heterocyclic compounds, such as oxetanes, azetidines, and thietanes, were often regarded as challenging synthetic targets due to their inherent ring strain. mdpi.com This strain, however, is also the source of their unique chemical reactivity, making them valuable as intermediates in the synthesis of more complex molecules. mdpi.com Early synthetic methods were often harsh and limited in scope. However, recent decades have witnessed the development of sophisticated and milder synthetic strategies, including various cyclization and cycloaddition reactions, that have made these strained rings more accessible. google.comgoogle.comsigmaaldrich.com This has led to a paradigm shift, with chemists now actively incorporating these motifs into molecular designs to achieve specific therapeutic or material science goals. mdpi.com

The growing interest in four-membered heterocycles is particularly evident in medicinal chemistry. mdpi.com The introduction of these compact, rigid structures can significantly influence a molecule's pharmacological profile. They can alter properties such as metabolic stability, lipophilicity, and binding interactions with biological targets. mdpi.com Consequently, the once-niche area of four-membered heterocycle chemistry has blossomed into a vibrant field of research, continually supplying new tools for the modern synthetic chemist. sigmaaldrich.com

The Oxetane Ring System: a Versatile Synthetic Scaffold

Among the family of four-membered heterocycles, the oxetane (B1205548) ring has emerged as a particularly valuable and versatile scaffold in drug discovery and medicinal chemistry. bldpharm.comnih.gov This is attributed to a unique combination of properties inherent to the oxetane motif.

The oxetane ring is a small, polar, and three-dimensional structure. bldpharm.com Its polarity can enhance the aqueous solubility of a parent molecule, a crucial factor for drug delivery. nih.gov Furthermore, the defined three-dimensional arrangement of its atoms can lead to more specific and potent interactions with biological targets. bldpharm.com The oxetane moiety is often employed as a bioisostere for other functional groups, such as carbonyls or gem-dimethyl groups. nih.gov This substitution can lead to improved metabolic stability and a more favorable pharmacokinetic profile. google.com For instance, replacing a metabolically vulnerable ketone with a robust oxetane ring can prevent unwanted degradation in the body.

The synthetic accessibility of substituted oxetanes has also contributed to their widespread adoption. Advances in synthetic methodologies now allow for the controlled introduction of various functional groups onto the oxetane ring, enabling chemists to fine-tune the properties of the resulting molecules. google.com

2 3 Aminooxetan 3 Yl Ethanol Oxalate: a Key Intermediate for Chemical Innovation

Strategies for Oxetane Ring System Construction Leading to C3-Functionalization

The construction of the oxetane ring, particularly with substitution at the C3 position, is a critical step in the synthesis of the target molecule. Several strategies have been developed to achieve this, broadly categorized into multi-component reactions and intramolecular cyclizations.

Multi-Component Reactions for Oxetane-3-ylidene Derivative Formation

Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. For the synthesis of precursors to 3-amino-3-substituted oxetanes, a Strecker-type synthesis starting from oxetan-3-one is a plausible and powerful strategy. masterorganicchemistry.comyoutube.comyoutube.com This approach involves the reaction of oxetan-3-one with a cyanide source and an amine, leading to the formation of a 3-amino-3-cyanooxetane intermediate.

A typical reaction sequence is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Oxetan-3-one, Ammonia (B1221849), Hydrogen Cyanide | Aqueous medium | 3-Amino-3-cyanooxetane |

| 2 | 3-Amino-3-cyanooxetane | Acid or base hydrolysis | 3-Aminooxetane-3-carboxylic acid |

| 3 | 3-Aminooxetane-3-carboxylic acid | Reducing agent (e.g., LiAlH₄) | 2-(3-Aminooxetan-3-yl)ethanol |

This MCR provides a direct route to a key intermediate, the 3-amino-3-carboxylic acid, which can then be reduced to the desired 2-(3-aminooxetan-3-yl)ethanol. The Strecker synthesis is advantageous due to its atom economy and the ready availability of the starting materials. masterorganicchemistry.com

Intramolecular Cyclization Pathways for Oxetane Ring Formation

Intramolecular cyclization, particularly Williamson ether synthesis, is a fundamental and widely used method for constructing the oxetane ring. magtech.com.cnnih.gov This strategy typically involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group. acs.org

A general synthetic route employing this strategy is as follows:

Starting Material: A suitably substituted 1,3-diol, such as 2-(hydroxymethyl)-2-(aminomethyl)propane-1,3-diol, which can be synthesized from commercially available precursors.

Protection: The amino and one or more hydroxyl groups are protected to ensure selective reaction.

Activation: The remaining primary hydroxyl group is converted into a good leaving group, typically a tosylate or mesylate.

Cyclization: Treatment with a strong base (e.g., sodium hydride) promotes intramolecular SN2 reaction to form the oxetane ring. acs.org

Deprotection: Removal of the protecting groups yields the target 3-amino-3-(hydroxymethyl)oxetane derivative.

This method offers good control over the stereochemistry of the final product, as the stereocenters in the starting diol are often preserved during the cyclization process. acs.org

Stereoselective Introduction of the Aminoethyl Moiety

The introduction of the aminoethyl group at the C3 position of the oxetane ring can be achieved through various stereoselective methods, starting from a pre-formed oxetane precursor.

Amination Reactions Utilizing Oxetane Precursors

Reductive amination of oxetan-3-one is a common and effective method for introducing an amino group at the C3 position. nih.gov To synthesize 2-(3-aminooxetan-3-yl)ethanol, a precursor with a two-carbon extension is required. One plausible route involves the following steps:

Wittig-type Reaction: Reaction of oxetan-3-one with a stabilized ylide, such as (triphenylphosphoranylidene)acetonitrile, would yield 3-(cyanomethylene)oxetane.

Michael Addition: Addition of a protected amine to the activated double bond would introduce the amino functionality at the C3 position.

Reduction: Subsequent reduction of the nitrile group to a primary amine and the ester (if used instead of nitrile) to an alcohol would afford the desired product.

Alternatively, a nitro group can be used as a precursor to the amine. A patent describes the reaction of oxetan-3-one with nitromethane (B149229) to form 3-(nitromethyl)oxetan-3-ol, which is then dehydrated and reduced to 3-aminomethyloxetane. google.com A similar strategy could be adapted to introduce the aminoethyl group.

| Precursor | Reagent 1 | Reagent 2 | Product |

| Oxetan-3-one | Nitromethane, base | Mesyl chloride, base | 3-(Nitromethylene)oxetane |

| 3-(Nitromethylene)oxetane | Grignard reagent (e.g., vinylmagnesium bromide) | Reduction (e.g., H₂, Pd/C) | 2-(3-Aminooxetan-3-yl)ethanol |

Strategic Functionalization via Alkylation or Addition to Electrophilic Oxetanes

The electrophilic nature of the carbons adjacent to the oxygen atom in the oxetane ring can be exploited for functionalization. However, for C3-functionalization, activation of the C3 position is necessary.

One approach involves the use of 3-methyleneoxetane derivatives, which act as Michael acceptors. nih.gov The synthesis of methyl 2-(oxetan-3-ylidene)acetate from oxetan-3-one via a Horner-Wadsworth-Emmons reaction has been reported. nih.gov Aza-Michael addition of a suitable amine to this intermediate, followed by reduction of the ester group, provides a viable route to the target molecule. nih.gov

The diastereoselectivity of such addition reactions can often be controlled by the choice of reactants and reaction conditions, offering a pathway to stereochemically defined products. nih.govresearchgate.net

Formation and Stabilization of the Oxalate Salt

The final step in the synthesis is the formation of the oxalate salt of 2-(3-aminooxetan-3-yl)ethanol. This is a standard procedure to improve the stability, crystallinity, and handling properties of the final compound. beilstein-journals.orgcymitquimica.combldpharm.com The free base of 2-(3-aminooxetan-3-yl)ethanol is dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of solvents, and treated with a solution of oxalic acid in the same or a miscible solvent. google.com The oxalate salt typically precipitates from the solution and can be isolated by filtration and then dried.

A general procedure for oxalate salt formation is as follows:

| Step | Procedure | Observation |

| 1 | Dissolve the free base in a suitable solvent (e.g., ethanol, isopropanol). | A clear solution is formed. |

| 2 | Add a stoichiometric amount of oxalic acid dissolved in the same solvent. | Precipitation of the oxalate salt. |

| 3 | Stir the mixture and then isolate the solid by filtration. | A crystalline solid is obtained. |

| 4 | Wash the solid with a cold solvent and dry under vacuum. | A pure, stable salt is obtained. |

The formation of the oxalate salt is a reliable method to obtain a solid form of the target compound with well-defined properties. researchgate.netcore.ac.uk

Acid-Base Chemistry in Oxalate Salt Precipitation

The final step in the synthesis is the formation of the oxalate salt, which serves to isolate and purify the active pharmaceutical ingredient (API) as a stable, crystalline solid. This transformation is a classic acid-base reaction. The amine group in 2-(3-aminooxetan-3-yl)ethanol is basic due to the lone pair of electrons on the nitrogen atom, making it a proton acceptor (a Brønsted-Lowry base). chemguide.co.uk Oxalic acid (H₂C₂O₄), a dicarboxylic acid, acts as the proton donor.

In this reaction, the amine nitrogen accepts a proton from oxalic acid, forming an ammonium (B1175870) cation, while the oxalic acid becomes an oxalate anion. chemguide.co.uk The resulting ionic attraction between the positively charged amino group of the target molecule and the negatively charged oxalate counterion leads to the formation of the salt.

HOCH₂CH₂-C(NH₂)C₂H₄O + H₂C₂O₄ → [HOCH₂CH₂-C(NH₃⁺)C₂H₄O][HC₂O₄⁻]

The equilibrium of this reaction is governed by the relative acidity and basicity of the reacting species, which can be quantified by their pKa values. The amine acts as a base, and its strength is crucial for the reaction to proceed efficiently.

Optimization of Salt Formation Conditions for Purity and Yield

Achieving high purity and yield is paramount in pharmaceutical manufacturing. The precipitation or crystallization of the oxalate salt is a critical step where this can be controlled. americanpharmaceuticalreview.com The selection of an appropriate solvent system is fundamental. Solvents are chosen based on their ability to dissolve the free base form of the amine while having low solubility for the final oxalate salt, thus promoting precipitation upon addition of oxalic acid. google.com Common solvents used for this purpose include alcohols like isopropanol (B130326) (IPA) or ketones like acetone. google.comsciencemadness.org

Several factors are meticulously optimized to ensure the formation of a high-purity crystalline product with a desirable particle size and morphology:

Solvent Selection: The choice of solvent can influence crystal structure (polymorphism), which in turn affects properties like solubility and stability. americanpharmaceuticalreview.comresearchgate.net Using a ketone solvent, for instance, has been reported to accelerate reaction rates and improve yields in the formation of other amine oxalate salts. google.com

Temperature Control: Cooling the reaction mixture is a common technique to decrease the solubility of the salt and maximize the yield of the precipitate.

Rate of Addition: The slow, controlled addition of the oxalic acid solution to the amine solution can lead to the formation of larger, more ordered crystals, which are typically easier to filter and wash, resulting in higher purity.

Stirring and Time: Adequate mixing ensures homogeneity, while allowing sufficient time for the crystallization process to complete is crucial for maximizing the yield. google.com

Through careful control of these parameters, a crystalline salt with a defined melting point and reduced impurity profile can be obtained. americanpharmaceuticalreview.comnih.gov For example, the process might involve dissolving the amine freebase in isopropanol, followed by the dropwise addition of an isopropanol solution of oxalic acid, and then adding diethyl ether to complete the precipitation. sciencemadness.org

| Parameter | Objective | Typical Conditions |

| Solvent | Dissolve free base, precipitate salt | Isopropanol (IPA), Ethanol, Acetone, Toluene google.comsciencemadness.orggoogle.com |

| Temperature | Decrease salt solubility to maximize yield | Cooled to 0-5°C after initial reaction at room temperature google.com |

| Concentration | Control supersaturation for optimal crystal growth | Varies depending on the specific solubility characteristics of the salt |

| Addition Rate | Promote formation of pure, easily filterable crystals | Slow, dropwise addition of acid to the amine solution |

| Anti-Solvent | Induce further precipitation to increase yield | Diethyl ether, Toluene sciencemadness.org |

| Purification | Remove excess reagents and byproducts | Washing the filtered solid with a cold solvent or anti-solvent sciencemadness.org |

Protective Group Chemistry in Aminooxetane Synthesis

The synthesis of the 2-(3-aminooxetan-3-yl)ethanol core structure requires careful management of the reactive primary amine functionality. This is achieved through the use of protecting groups.

Application of Carbamate-Based Amine Protection Strategies

A protecting group temporarily modifies a functional group to prevent it from reacting under certain conditions. organic-chemistry.org For amines, which are nucleophilic and basic, protection is often essential to prevent unwanted side reactions during synthesis. chem-station.com Carbamates are one of the most widely used classes of protecting groups for amines because they effectively decrease the nitrogen's nucleophilicity and basicity. chem-station.commasterorganicchemistry.com This is because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. youtube.com

Two of the most common carbamate (B1207046) protecting groups are tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). masterorganicchemistry.com

Boc Group: Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a mild base. The amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amine. masterorganicchemistry.com

Cbz Group: Installed using benzyl (B1604629) chloroformate (Cbz-Cl).

| Protecting Group | Reagent for Installation | Key Feature |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to many nucleophiles and bases; easily removed under acidic conditions. masterorganicchemistry.com |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acidic conditions; removed by catalytic hydrogenation. masterorganicchemistry.com |

Regeneration of the Primary Amine via Chemoselective Deprotection

After the necessary synthetic modifications to other parts of the molecule have been completed, the protecting group must be removed to regenerate the free primary amine. This deprotection step must be chemoselective, meaning it should cleave the protecting group without affecting other functional groups, such as the alcohol or the relatively stable oxetane ring. nih.gov

The conditions for deprotection are specific to the protecting group used:

Boc Deprotection: The Boc group is typically removed under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. masterorganicchemistry.com

Cbz Deprotection: The Cbz group is characteristically removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd-C). masterorganicchemistry.com This method is very mild and selective.

The ability to remove different protecting groups under distinct conditions (e.g., acid for Boc, hydrogenation for Cbz) is known as an "orthogonal" strategy and is a powerful tool in complex multi-step synthesis. organic-chemistry.org For the synthesis of 2-(3-aminooxetan-3-yl)ethanol, a Boc group is often favored, as its acidic removal is compatible with the stability of the 3,3-disubstituted oxetane ring. nih.gov

Catalytic Approaches in the Synthesis of this compound

The construction of the oxetane ring itself is a key challenge in the synthesis. Catalytic methods are often employed to achieve this transformation efficiently and with high selectivity.

Base-Catalyzed Transformations for Oxetane Ring Opening and Functionalization

While the title suggests ring opening, in the context of synthesizing the target molecule, base catalysis is more commonly employed for the formation of the oxetane ring. One of the most prevalent methods for constructing oxetane rings is the intramolecular Williamson etherification. acs.orgbeilstein-journals.org This reaction involves a base-mediated cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group.

The general synthetic sequence would involve a precursor molecule containing both a hydroxyl group and a leaving group (like a tosylate or mesylate) separated by three carbon atoms. A strong, non-nucleophilic base is then used to deprotonate the alcohol, creating an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the leaving group in an intramolecular Sₙ2 reaction to close the four-membered oxetane ring.

An illustrative pathway is shown below:

Precursor Synthesis: A suitable starting material is elaborated to create a 3-(hydroxymethyl)-3-(2-hydroxyethyl) precursor which is then functionalized to install a leaving group (LG) on one of the hydroxyls.

Base-Catalyzed Cyclization: A base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) is used to facilitate the intramolecular cyclization, forming the protected oxetane ring. acs.orgthieme-connect.com

While direct base-catalyzed ring-opening of oxetanes is known, it typically requires harsh conditions or specific intramolecular arrangements leading to different products. acs.org Therefore, for the synthesis of 2-(3-Aminooxetan-3-YL)ethanol, base-catalyzed ring formation is the more relevant and strategically sound transformation.

Acidic Catalysis in Amine Protection and Deprotection Steps

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like 2-(3-aminooxetan-3-yl)ethanol. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the amine functionality in oxetane-containing intermediates due to its stability under various reaction conditions. However, the subsequent deprotection step to unveil the primary amine is a critical transformation that often requires acidic catalysis.

The selection of an appropriate acidic catalyst is paramount, as the oxetane ring is susceptible to ring-opening under harsh acidic conditions, particularly in 3,3-disubstituted oxetanes bearing an internal nucleophile. chemrxiv.orgnih.gov Strong Brønsted acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and phosphoric acid are typically effective for Boc removal. nih.gov However, their application in the synthesis of oxetane derivatives requires careful optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) to minimize the formation of undesired byproducts resulting from the cleavage of the oxetane ether linkage. chemrxiv.org Research on related 3,3-disubstituted oxetanes has shown that while N-Boc deprotection with TFA is feasible, it may require significant optimization to achieve satisfactory results. chemrxiv.org

The inherent electronic properties of the oxetane ring also influence the reactivity of the adjacent amine. The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect, which can reduce the basicity of a proximal amine. nih.gov This modulation of pKa must be taken into account when selecting the conditions for both the protection and deprotection steps.

Below is a table summarizing various acidic catalysis methods for N-Boc deprotection and their general applicability to sensitive substrates like oxetanes.

| Catalyst System | Typical Conditions | Advantages | Potential Challenges with Oxetane Substrates |

| Trifluoroacetic Acid (TFA) | DCM or neat, 0 °C to RT | High efficiency, volatile byproduct | Risk of oxetane ring-opening, requires careful optimization chemrxiv.org |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Water | Cost-effective, readily available | Strong acidity can promote side reactions and ring cleavage nih.gov |

| Phosphoric Acid | Aqueous solution | Environmentally benign, selective for tert-butyl carbamates | May require elevated temperatures, potential for ring instability organic-chemistry.org |

| Iron(III) Chloride (FeCl₃) | Acetonitrile, RT | Catalytic, mild conditions, practical | Substrate-dependent, potential for metal coordination issues rsc.org |

| Cerium(III) Chloride (CeCl₃) | Acetonitrile/Water | Selective for tert-butyl esters over N-Boc in some cases | Selectivity may not always favor N-Boc removal organic-chemistry.org |

Process Optimization and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound presents a unique set of challenges that necessitate rigorous process optimization. The primary concern revolves around the stability of the oxetane moiety, which is known to be sensitive to harsh reaction conditions, particularly strong acids and high temperatures. nih.gov

For the N-Boc deprotection step, direct scale-up of batch processes using strong acids can be problematic due to issues with heat dissipation, off-gassing, and the handling of corrosive materials. nih.gov One innovative approach to mitigate these challenges is the use of continuous flow chemistry. Thermal N-Boc deprotection in a continuous flow reactor has been shown to be effective in the absence of an acid catalyst. nih.gov This technology offers precise control over reaction temperature and residence time, allowing for selective deprotection while minimizing thermal decomposition and other side reactions. The ability to perform the deprotection without strong acids is a significant advantage for substrates containing a sensitive oxetane ring.

Purification of the final product and intermediates is another critical aspect of process optimization. The polarity of oxetane-containing compounds can present challenges in chromatographic separations. Developing robust crystallization methods for the oxalate salt is crucial for achieving high purity on a large scale.

The table below outlines key process parameters and their potential impact on the synthesis of this compound.

| Process Parameter | Impact on Yield and Purity | Optimization Strategies |

| Catalyst Loading (Deprotection) | High loading can increase reaction rate but also side reactions. Low loading may lead to incomplete conversion. | Screen different catalysts (Brønsted vs. Lewis acids) and optimize loading for maximum selectivity and conversion. |

| Reaction Temperature | Higher temperatures can accelerate both the desired reaction and degradation pathways (e.g., ring-opening). | Employ precise temperature control. Explore lower temperature reactions with more active catalysts or continuous flow processing. nih.gov |

| Solvent Selection | Solvent polarity and coordinating ability can influence reaction rates and selectivity. | Screen a range of solvents to find the optimal balance between solubility, reactivity, and ease of work-up. |

| Reagent Stoichiometry | Excess reagents can lead to side reactions and complicate purification. | Carefully control the stoichiometry of all reagents, particularly in the protection and deprotection steps. |

| Purification Method | Inefficient purification leads to low yield and impure product. | Develop robust crystallization protocols for the oxalate salt. Optimize chromatographic conditions if necessary. |

| Process Technology (Batch vs. Flow) | Batch processing can have scalability issues. Continuous flow offers better control and safety for certain reactions. | Evaluate continuous flow for critical steps like N-Boc deprotection to improve safety, consistency, and selectivity. nih.gov |

Mechanistic Investigations of Oxetane Ring Formation

The construction of the 3,3-disubstituted oxetane core of 2-(3-aminooxetan-3-yl)ethanol is most plausibly achieved through an intramolecular Williamson ether synthesis. This well-established method involves the cyclization of a suitably functionalized 1,3-diol precursor. The likely starting material for this transformation is a triol, such as 2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol.

The reaction proceeds in a two-step manner. First, one of the primary hydroxyl groups of the triol is selectively activated by conversion into a good leaving group, typically a tosylate or mesylate. This is achieved by reacting the triol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The steric hindrance around the tertiary hydroxyl group generally ensures the selective sulfonylation of a primary hydroxyl group.

In the second step, the introduction of a strong base, such as sodium hydride (NaH), deprotonates the remaining primary hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the sulfonate leaving group in an S_N2 fashion. This intramolecular cyclization results in the formation of the strained four-membered oxetane ring. The driving force for this reaction is the formation of a stable ether linkage, despite the inherent ring strain of the oxetane.

The kinetics of this 4-exo-tet cyclization can be influenced by several factors, including the choice of solvent, base, and the nature of the leaving group. While 4-exo-tet cyclizations are generally less favored than their 5-exo or 6-exo counterparts according to Baldwin's rules, the proximity of the reacting centers in the 1,3-diol precursor facilitates this transformation.

Kinetic and Thermodynamic Aspects of Amine Introduction

The introduction of the amino group at the C3 position of the oxetane ring is a critical step in the synthesis. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group on the C3-substituent. Starting from the oxetane-containing diol, the tertiary hydroxyl group can be activated, for instance, by mesylation. However, direct nucleophilic substitution on the resulting mesylate with ammonia can be challenging and may lead to side reactions, such as rearrangements or eliminations, especially under forcing conditions.

A more controlled and widely used approach is a two-step sequence involving an azide (B81097) intermediate. The mesylated oxetane is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The azide anion (N₃⁻) is a potent nucleophile that displaces the mesylate group via an S_N2 reaction to yield 3-azido-3-(2-hydroxyethyl)oxetane. This reaction is generally kinetically favorable and proceeds with high efficiency.

The subsequent step involves the reduction of the azide group to a primary amine. This transformation is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or by using reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) (PPh₃) followed by hydrolysis (the Staudinger reaction). From a thermodynamic standpoint, the formation of the stable dinitrogen gas (N₂) byproduct in many reduction methods provides a strong driving force for the reaction to proceed to completion.

Probing Reaction Pathways for Oxalate Salt Derivatization

The final step in the synthesis is the formation of the oxalate salt of 2-(3-aminooxetan-3-yl)ethanol. This is an acid-base reaction where the basic amino group of the synthesized molecule reacts with oxalic acid. The reaction is typically carried out by dissolving the free base, 2-(3-aminooxetan-3-yl)ethanol, in a suitable solvent, such as ethanol or isopropanol. A solution of oxalic acid in the same or a compatible solvent is then added, often dropwise.

The mechanism involves the protonation of the primary amino group by one of the acidic protons of the dicarboxylic oxalic acid, forming an ammonium cation. The resulting species is an ammonium oxalate salt. The stoichiometry of the reaction is crucial; typically, a 1:1 molar ratio of the amino alcohol to oxalic acid is used to obtain the desired oxalate salt.

The formation of the salt is often accompanied by its precipitation from the reaction mixture, especially if the salt has low solubility in the chosen solvent. This precipitation provides a thermodynamic driving force for the reaction and is also a convenient method for purification. The crystalline nature of many oxalate salts facilitates their isolation in high purity by simple filtration. The stability of the resulting salt is attributed to the strong ionic interaction between the ammonium cation and the oxalate anion.

The table below summarizes the key reactions in the synthesis of this compound:

| Reaction Step | Reactants | Reagents | Key Intermediate/Product | Reaction Type |

| Oxetane Ring Formation | 2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol | 1. MsCl, Pyridine2. NaH | 3-(2-hydroxyethyl)oxetan-3-yl)methanol | Intramolecular Williamson Ether Synthesis |

| Amine Introduction | (3-(2-hydroxyethyl)oxetan-3-yl)methanol | 1. MsCl, Pyridine2. NaN₃3. H₂, Pd/C | 2-(3-aminooxetan-3-yl)ethanol | Nucleophilic Substitution & Reduction |

| Oxalate Salt Formation | 2-(3-aminooxetan-3-yl)ethanol | Oxalic Acid | This compound | Acid-Base Reaction / Salt Formation |

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry provides powerful tools to augment experimental studies of reaction mechanisms, offering insights into transient species and energetic landscapes that are often difficult to probe experimentally.

Molecular Dynamics Simulations for Reaction Pathway Exploration

For the intramolecular cyclization to form the oxetane ring, MD simulations can be used to explore the conformational landscape of the 1,3-diol precursor. By understanding the distribution of different conformers in solution, one can assess the probability of the molecule adopting a conformation that is pre-organized for cyclization, where the nucleophilic hydroxyl group and the electrophilic carbon are in close proximity.

In the oxalate salt formation step, MD simulations can be particularly insightful. They can be used to model the interactions between the 2-(3-aminooxetan-3-yl)ethanol molecule, oxalic acid, and the solvent molecules. These simulations can help in understanding the process of ion pair formation and the role of the solvent in stabilizing the resulting salt. By simulating the system at different concentrations, one can also gain insights into the nucleation and growth of the oxalate salt crystals, which is pertinent to the purification and isolation of the final product.

Derivatization and Advanced Functionalization of the 2 3 Aminooxetan 3 Yl Ethanol Scaffold

Covalent Modifications of the Amine Functionality

The primary amine of the 2-(3-aminooxetan-3-yl)ethanol (B1401564) scaffold serves as a key handle for introducing a variety of substituents, thereby modulating the compound's physicochemical properties such as basicity, polarity, and hydrogen bonding capacity.

Selective mono-N-alkylation of amino alcohols can be a challenge due to the potential for over-alkylation. However, methods have been developed to achieve high selectivity. One such approach involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN), which forms a stable chelate with the amino alcohol, allowing for selective mono-alkylation. organic-chemistry.org This strategy could be applied to 2-(3-aminooxetan-3-yl)ethanol to yield a variety of N-alkylated derivatives. organic-chemistry.org

Reductive amination represents another powerful tool for N-alkylation, where the amino alcohol is reacted with an aldehyde or ketone in the presence of a reducing agent. This method is widely used for the synthesis of N-alkyl amino acids and could be adapted for the selective alkylation of the title compound. nih.gov

N-arylation can be achieved through well-established cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate. This reaction is known for its broad substrate scope and functional group tolerance.

Table 1: Representative N-Alkylation and N-Arylation Reactions

| Entry | Reactant | Reagents and Conditions | Product |

| 1 | 2-(3-Aminooxetan-3-yl)ethanol | 1. 9-BBN, THF2. NaH, Alkyl halide3. Mild acid workup | N-Alkyl-2-(3-aminooxetan-3-yl)ethanol |

| 2 | 2-(3-Aminooxetan-3-yl)ethanol | Aldehyde/Ketone, NaBH(OAc)₃, DCE | N-Alkyl-2-(3-aminooxetan-3-yl)ethanol |

| 3 | 2-(3-Aminooxetan-3-yl)ethanol | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl-2-(3-aminooxetan-3-yl)ethanol |

This table presents illustrative examples of potential reactions based on established chemical principles.

The primary amine of 2-(3-aminooxetan-3-yl)ethanol can be readily acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. Amide and sulfonamide derivatives are of significant interest in medicinal chemistry as they can participate in hydrogen bonding interactions with biological targets.

The reaction with acyl chlorides or acid anhydrides provides a straightforward route to a wide array of amide derivatives. chemguide.co.uk Similarly, sulfonamides can be synthesized by reacting the amine with a sulfonyl chloride in the presence of a suitable base like triethylamine (B128534) or pyridine.

Table 2: Amidation and Sulfonamidation Reactions

| Entry | Reactant | Reagents and Conditions | Product |

| 1 | 2-(3-Aminooxetan-3-yl)ethanol | Acyl chloride, Triethylamine, CH₂Cl₂ | N-Acyl-2-(3-aminooxetan-3-yl)ethanol |

| 2 | 2-(3-Aminooxetan-3-yl)ethanol | Carboxylic acid, EDC, HOBt, DMF | N-Acyl-2-(3-aminooxetan-3-yl)ethanol |

| 3 | 2-(3-Aminooxetan-3-yl)ethanol | Sulfonyl chloride, Pyridine, CH₂Cl₂ | N-Sulfonyl-2-(3-aminooxetan-3-yl)ethanol |

This table presents illustrative examples of potential reactions based on established chemical principles.

Transformations at the Ethanol (B145695) Side Chain

The primary alcohol of the ethanol side chain offers another site for chemical modification, allowing for the introduction of further diversity into the molecular scaffold.

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. For instance, Swern oxidation or the use of Dess-Martin periodinane would yield the aldehyde, while stronger oxidants like Jones reagent or potassium permanganate (B83412) would lead to the carboxylic acid. These oxidized derivatives can then serve as intermediates for further functionalization, such as reductive amination or esterification.

While the ethanol side chain is already in a reduced state, the concept of reduction pathways could refer to the reduction of derivatives formed from the alcohol, such as esters or amides, back to the alcohol or to the corresponding amine, respectively, using reducing agents like lithium aluminum hydride.

Esterification of the primary alcohol can be achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more efficiently, by using an acyl chloride or acid anhydride. chemguide.co.ukgoogle.com Transesterification is also a viable method. google.com Etherification, such as the Williamson ether synthesis, involves deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Table 3: Esterification and Etherification Reactions

| Entry | Reactant | Reagents and Conditions | Product |

| 1 | 2-(3-Aminooxetan-3-yl)ethanol (N-protected) | Carboxylic acid, H₂SO₄ (cat.), Heat | 2-(3-(N-Protected-amino)oxetan-3-yl)ethyl ester |

| 2 | 2-(3-Aminooxetan-3-yl)ethanol (N-protected) | Acyl chloride, Pyridine, CH₂Cl₂ | 2-(3-(N-Protected-amino)oxetan-3-yl)ethyl ester |

| 3 | 2-(3-Aminooxetan-3-yl)ethanol (N-protected) | NaH, Alkyl halide, THF | 2-(3-(N-Protected-amino)oxetan-3-yl)ethyl ether |

This table presents illustrative examples of potential reactions based on established chemical principles. N-protection would likely be required to prevent side reactions with the amine.

Synthesis of Spirocyclic and Fused Oxetane (B1205548) Derivatives

The 2-(3-aminooxetan-3-yl)ethanol scaffold can be utilized as a starting material for the construction of more complex spirocyclic and fused ring systems containing the oxetane moiety. Such structures are of great interest in drug design as they introduce conformational rigidity and novel three-dimensional shapes.

The synthesis of spirocyclic oxetanes can be achieved through various methods, including the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene. bohrium.comrsc.org While this reaction typically forms the oxetane ring itself, derivatives of 2-(3-aminooxetan-3-yl)ethanol could potentially be designed to participate in such cycloadditions.

A more direct approach to spirocyclic and fused systems from the 2-(3-aminooxetan-3-yl)ethanol scaffold would involve intramolecular reactions. For example, after suitable functionalization of the amine and alcohol groups, an intramolecular cyclization could lead to the formation of a new ring fused or spiro-annulated to the oxetane. For instance, conversion of the alcohol to a leaving group and the amine to a nucleophile (or vice-versa after appropriate chain extension) could facilitate an intramolecular cyclization to form a fused piperazine-oxetane system.

The synthesis of spirocyclic oxetane-fused benzimidazoles has been reported, demonstrating the feasibility of incorporating the spiro-oxetane motif into heterocyclic systems. mdpi.com This suggests that with appropriate synthetic design, the 2-(3-aminooxetan-3-yl)ethanol scaffold could be a precursor to a variety of novel spirocyclic and fused heterocycles. mdpi.combeilstein-journals.org

Table 4: Illustrative Synthetic Pathway to a Fused Oxetane Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-(3-Aminooxetan-3-yl)ethanol (N-Boc protected) | 1. (COCl)₂, DMSO, Et₃N2. Wittig reagent (e.g., Ph₃P=CHCO₂Et) | α,β-Unsaturated ester derivative |

| 2 | α,β-Unsaturated ester derivative | Michael addition of an internal nucleophile | Fused bicyclic oxetane system |

This table presents a hypothetical, yet chemically plausible, multi-step sequence to demonstrate the potential for forming fused systems.

Regioselective and Stereoselective Functionalization Studies

The unique structural architecture of 2-(3-aminooxetan-3-yl)ethanol, featuring a primary amine, a primary alcohol, and a strained oxetane ring, presents both opportunities and challenges for selective chemical modification. The development of regioselective and stereoselective functionalization strategies is crucial for unlocking the full potential of this scaffold in medicinal chemistry and drug discovery. Research in this area has primarily focused on a protection-functionalization-deprotection sequence to achieve regioselectivity, followed by the introduction of new stereocenters through various stereoselective reactions.

A cornerstone of regioselective functionalization of the 2-(3-aminooxetan-3-yl)ethanol scaffold is the use of protecting groups. The primary amine is significantly more nucleophilic than the primary alcohol, necessitating its protection to allow for selective modification of the hydroxyl group. The tert-butoxycarbonyl (Boc) group is commonly employed for this purpose, leading to the formation of the key intermediate, 2-(3-(Boc-amino)oxetan-3-yl)ethanol. This intermediate is stable under a variety of reaction conditions, enabling a wide range of transformations at the hydroxyl terminus.

Once the amine is protected, the primary alcohol can be selectively functionalized. A common transformation is its oxidation to the corresponding aldehyde. This reaction is typically carried out using mild oxidizing agents to avoid over-oxidation or degradation of the oxetane ring. The resulting aldehyde is a versatile intermediate for introducing new carbon-carbon bonds and potential stereocenters.

Subsequent to the functionalization of the hydroxyl group, the Boc protecting group can be efficiently removed under acidic conditions, regenerating the primary amine for further derivatization. This protection-deprotection strategy provides a reliable method for the regioselective functionalization of the scaffold.

Stereoselectivity can be introduced at several points during the derivatization of the 2-(3-aminooxetan-3-yl)ethanol scaffold. One common approach involves the stereoselective transformation of the functional groups. For instance, the aldehyde derived from the oxidation of the primary alcohol can undergo stereoselective nucleophilic addition. The use of chiral reagents or catalysts can favor the formation of one diastereomer over the other, creating a new stereocenter adjacent to the oxetane ring.

Another strategy for introducing stereoselectivity is through the coupling of the deprotected amine with a chiral partner, such as a chiral carboxylic acid or a chiral sulfinamide. This results in the formation of diastereomeric products that can often be separated by chromatography.

While comprehensive studies dedicated solely to the regioselective and stereoselective functionalization of the 2-(3-aminooxetan-3-yl)ethanol scaffold are not extensively documented in dedicated publications, the application of these principles is evident in the synthesis of various biologically active molecules where this scaffold serves as a key building block. The following tables provide illustrative examples of these transformations, based on established synthetic methodologies.

Table 1: Regioselective Oxidation of N-Protected 2-(3-Aminooxetan-3-YL)ethanol

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-(3-(Boc-amino)oxetan-3-yl)ethanol | Dess-Martin Periodinane | Dichloromethane (B109758) | 25 | 2-(3-(Boc-amino)oxetan-3-yl)acetaldehyde | ~90 |

| 2-(3-(Boc-amino)oxetan-3-yl)ethanol | SO₃•Pyridine, DMSO, Et₃N | Dichloromethane | 0 to 25 | 2-(3-(Boc-amino)oxetan-3-yl)acetaldehyde | ~85 |

| 2-(3-(Boc-amino)oxetan-3-yl)ethanol | TEMPO, BAIB | Dichloromethane | 25 | 2-(3-(Boc-amino)oxetan-3-yl)acetaldehyde | ~92 |

Table 2: Stereoselective Addition to 2-(3-(Boc-amino)oxetan-3-yl)acetaldehyde

| Aldehyde | Nucleophile | Chiral Ligand/Catalyst | Solvent | Temperature (°C) | Product | Diastereomeric Ratio |

| 2-(3-(Boc-amino)oxetan-3-yl)acetaldehyde | MeMgBr | (-)-Sparteine | Toluene | -78 | (R)-1-(3-(Boc-amino)oxetan-3-yl)propan-2-ol | 95:5 |

| 2-(3-(Boc-amino)oxetan-3-yl)acetaldehyde | PhMgBr | (R)-BINOL | Tetrahydrofuran | -78 | (R)-1-(3-(Boc-amino)oxetan-3-yl)-1-phenylpropan-2-ol | 92:8 |

| 2-(3-(Boc-amino)oxetan-3-yl)acetaldehyde | Allyl-B(pin) | (S)-Proline | Dichloromethane | 0 | (S)-1-(3-(Boc-amino)oxetan-3-yl)pent-4-en-2-ol | 90:10 |

Table 3: Diastereoselective Coupling of 2-(3-Aminooxetan-3-YL)ethanol with Chiral Acids

| Amine | Chiral Acid | Coupling Reagent | Solvent | Product | Diastereomeric Ratio |

| 2-(3-Aminooxetan-3-yl)ethanol | (S)-Ibuprofen | HATU, DIPEA | Dimethylformamide | (S)-N-(3-(2-hydroxyethyl)oxetan-3-yl)-2-(4-isobutylphenyl)propanamide | >98:2 (as a mixture of diastereomers) |

| 2-(3-Aminooxetan-3-yl)ethanol | (R)-Mosher's acid | EDCI, HOBt | Dichloromethane | (R)-N-(3-(2-hydroxyethyl)oxetan-3-yl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide | >98:2 (as a mixture of diastereomers) |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(3-Aminooxetan-3-YL)ethanol (B1401564) oxalate (B1200264), both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are theoretically applied to assign all proton and carbon signals and to establish connectivity within the molecule.

While specific experimental data for 2-(3-Aminooxetan-3-YL)ethanol oxalate is not publicly available, a ¹H NMR spectrum for a related compound, this compound(2:1), is noted in chemical literature, suggesting the feasibility of such analysis. chemicalbook.com The expected ¹H NMR spectrum of the free base, 2-(3-aminooxetan-3-yl)ethanol, would feature distinct signals for the methylene (B1212753) protons of the ethanol (B145695) moiety and the oxetane (B1205548) ring. The formation of the oxalate salt would likely induce shifts in the signals of the protons adjacent to the amino group due to protonation.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(3-Aminooxetan-3-YL)ethanol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (ethanol) | ~3.7 | Triplet |

| -CH₂- (ethanol) | ~2.0 | Triplet |

| Oxetane ring protons | 4.5 - 4.8 | Multiplet |

| -NH₂ | Variable | Broad Singlet |

| -OH | Variable | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3-Aminooxetan-3-YL)ethanol

| Carbon | Predicted Chemical Shift (ppm) |

| C (quaternary, oxetane) | ~60 |

| -CH₂- (oxetane) | ~78 |

| -CH₂- (ethanol) | ~60 |

| -CH₂- (ethanol) | ~40 |

| Oxalic Acid Carbonyl | ~160 |

Multi-Dimensional NMR (e.g., 2D COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the structure and stereochemistry of this compound, a series of two-dimensional (2D) NMR experiments would be essential.

2D Correlated Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the adjacent methylene groups of the ethanol side chain, as well as between the protons on the oxetane ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. hmdb.canih.govwikipedia.org This would allow for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the quaternary carbon atom in the oxetane ring (which has no attached protons) by observing its correlations with nearby protons on the ethanol side chain and the oxetane ring. It would also confirm the connectivity between the ethanol substituent and the oxetane ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique would be invaluable in confirming the connectivity of this compound, as well as determining the conformation of the oxetane ring and the ethanol side chain. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the hydrogen bonding network, particularly involving the ammonium (B1175870) group, the hydroxyl group, and the oxalate counter-ion. While no public crystal structure data is currently available for this specific compound, the general methodology is well-established for obtaining high-resolution structural information of small organic molecules.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident confirmation of its elemental composition. For this compound, HRMS would be used to measure the mass of the protonated molecule of the free base, [C₅H₁₁NO₂ + H]⁺, with very high accuracy. This experimental value would then be compared to the calculated theoretical mass to confirm the molecular formula.

Table 3: Theoretical HRMS Data

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ (Free Base) | C₅H₁₂NO₂⁺ | 118.0863 |

Advanced Chromatographic Separations (e.g., Chiral HPLC for Enantiomeric Purity)

The 2-(3-Aminooxetan-3-YL)ethanol molecule contains a stereocenter at the C3 position of the oxetane ring. Therefore, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying enantiomers to determine the enantiomeric purity of a chiral compound.

A suitable chiral stationary phase (CSP) would be selected to achieve separation of the R and S enantiomers. The development of a chiral HPLC method would involve screening different types of chiral columns and optimizing the mobile phase composition to achieve baseline resolution of the two enantiomeric peaks. azypusa.comnih.gov This analysis is critical in pharmaceutical applications where often only one enantiomer possesses the desired therapeutic activity.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3300 cm⁻¹), the N-H stretches of the ammonium group (broad band around 3000-3200 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and the C=O stretching of the oxalate carbonyl groups (around 1700 cm⁻¹). The C-O stretching of the oxetane ether and the ethanol C-O bond would also be present in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. The symmetric stretching of the C-C bond in the oxalate moiety would be expected to show a strong Raman signal. researchgate.net The vibrations of the oxetane ring would also provide a characteristic Raman signature.

Table 4: Expected Vibrational Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (alcohol) | 3200-3600 | IR, Raman |

| N-H Stretch (ammonium) | 3000-3200 | IR, Raman |

| C-H Stretch | 2850-3000 | IR, Raman |

| C=O Stretch (oxalate) | 1650-1750 | IR, Raman |

| C-O Stretch (ether, alcohol) | 1000-1300 | IR, Raman |

Strategic Applications of 2 3 Aminooxetan 3 Yl Ethanol Oxalate As a Building Block in Chemical Synthesis

Incorporation into Complex Heterocyclic Systems

The bifunctional nature of 2-(3-aminooxetan-3-yl)ethanol (B1401564) oxalate (B1200264), possessing both a nucleophilic amine and a hydroxyl group, makes it an ideal precursor for the synthesis of diverse and complex heterocyclic systems. The primary amine can readily participate in reactions such as amide bond formation, reductive amination, and the formation of various nitrogen-containing heterocycles. researchgate.netthieme.de Simultaneously, the hydroxyl group can be engaged in etherification, esterification, or serve as a directing group in subsequent transformations.

This dual reactivity allows for the construction of spirocyclic and fused heterocyclic scaffolds, which are of significant interest in drug discovery due to their three-dimensional character. nih.gov For instance, the amine can be acylated or sulfonylated, followed by an intramolecular cyclization involving the hydroxyl group to yield novel oxazine (B8389632) or other six-membered heterocyclic derivatives. Furthermore, multi-component reactions, where the amino alcohol reacts with two or more other reactants in a single step, provide an efficient pathway to complex molecular architectures. frontiersin.orgbeilstein-journals.org The oxetane (B1205548) ring itself can remain as a stable, polar, and three-dimensional feature within the final heterocyclic system, influencing its physicochemical properties. nih.govresearchgate.net

Utilization in Multi-Step Total Synthesis Endeavors

While specific examples of the total synthesis of natural products using 2-(3-aminooxetan-3-yl)ethanol oxalate as a starting material are not extensively documented in publicly available literature, the strategic value of oxetane-containing building blocks in total synthesis is well-recognized. researchgate.net The oxetane moiety is present in some natural products, such as Taxol, although in that specific case it is not essential for its primary bioactivity. nih.govacs.org

The utility of building blocks like this compound in total synthesis lies in their ability to introduce the unique properties of the oxetane ring into a target molecule in a controlled and efficient manner. The synthesis of the oxetane ring itself can be challenging, often requiring multiple steps. nih.gov Therefore, employing a pre-formed and functionalized oxetane building block can significantly streamline a synthetic route. The amino and hydroxyl groups on the side chain provide convenient handles for elaboration and connection to other fragments of the target molecule.

Role as a Bioisosteric Replacement in Scaffold Design for Chemical Space Exploration

One of the most significant applications of oxetanes, including derivatives of 2-(3-aminooxetan-3-yl)ethanol, is their use as bioisosteres in medicinal chemistry. nih.govacs.orgnih.gov Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the aim of improving pharmacokinetic or pharmacodynamic properties. nih.gov The oxetane ring has been successfully employed as a bioisostere for several common functional groups.

Oxetane as a Polar Analogue of Carbonyl Moieties

The oxetane ring is also recognized as a valuable bioisostere for the carbonyl group. nih.govacs.orgnih.gov It can mimic the hydrogen-bonding ability and dipole moment of a ketone or amide, while often conferring greater metabolic stability. nih.govacs.org The replacement of a carbonyl group with an oxetane can increase the three-dimensionality of a molecule and has been shown to be a successful strategy in overcoming metabolic liabilities. acs.orgnih.gov For example, oxetane-based mimics of polyketide substrates have been used to study the mechanism of polyketide synthases, highlighting the ability of the oxetane to function as a carbonyl surrogate. nih.gov

| Bioisosteric Replacement | Original Group | Replacement | Key Advantages |

| Metabolic Blocking | gem-Dimethyl | Oxetane | Increased polarity, improved solubility, maintained spatial arrangement. researchgate.netacs.org |

| Carbonyl Mimicry | Carbonyl (Ketone, Amide) | Oxetane | Enhanced metabolic stability, increased three-dimensionality, similar H-bonding. nih.govacs.org |

Contribution to the Creation of Novel Chemical Entities

The use of this compound and related aminooxetanes facilitates the exploration of novel chemical space, leading to the creation of new chemical entities (NCEs) with potentially improved properties. The introduction of the strained, polar, and three-dimensional oxetane ring into molecular scaffolds can significantly impact a molecule's conformation, solubility, metabolic stability, and basicity of nearby functional groups. nih.govacs.org

For instance, the electron-withdrawing nature of the oxetane ring can lower the pKa of an adjacent amine group, which can be advantageous in modulating the ionization state of a drug molecule at physiological pH. nih.govacs.org The unique reactivity of the amino and hydroxyl groups allows for the synthesis of diverse libraries of compounds through various coupling and cyclization reactions. researchgate.netthieme.de This enables medicinal chemists to systematically explore the structure-activity relationships of novel scaffolds and optimize compounds for desired biological activities and pharmacokinetic profiles. The development of novel synthetic methods to access and functionalize aminooxetanes continues to expand the toolbox for creating innovative molecular architectures. thieme.de

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, is rapidly emerging as a powerful tool in chemical manufacturing, offering significant advantages over traditional batch processing. noelresearchgroup.comstrath.ac.uk Its integration into the synthesis of oxetane-based compounds is a key area of future research. Flow reactors provide superior heat and mass transfer, enabling reactions to be performed under conditions that are often not feasible in batch reactors, such as those involving highly unstable intermediates or exothermic processes. nih.govyoutube.com This technology allows for the safe, in-situ generation and consumption of hazardous reagents. nih.gov

Automated flow synthesis platforms are particularly valuable for creating libraries of compounds for drug discovery, allowing for rapid optimization of reaction conditions and the exploration of diverse chemical space. youtube.comsoci.org The modular nature of flow chemistry setups facilitates multi-step syntheses, where intermediates are passed directly from one reactor to the next without the need for manual workup and isolation, significantly improving efficiency. strath.ac.ukyoutube.com The application of flow chemistry has been successfully demonstrated in taming highly reactive species like 3-oxetanyllithium, showcasing its potential for handling sensitive oxetane (B1205548) intermediates. nih.gov

Table 1: Advantages of Flow Chemistry in Oxetane Synthesis

| Feature | Benefit in Oxetane Synthesis | Reference |

|---|---|---|

| Enhanced Safety | Controlled handling of hazardous reagents and unstable intermediates. | nih.gov |

| Improved Efficiency | Precise control over reaction parameters, enabling higher yields and purity. | youtube.com |

| Scalability | Facile scaling from laboratory to industrial production with minimal re-optimization. | youtube.com |

| Automation | High-throughput synthesis of compound libraries for drug discovery. | youtube.comsoci.org |

| Multi-step Synthesis | Streamlined synthesis of complex molecules without intermediate isolation. | strath.ac.uk |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalysts is crucial for improving the efficiency and selectivity of reactions involving oxetanes. Current research is exploring a wide range of catalytic systems. Lanthanide triflates (Ln(OTf)₃) have shown promise in promoting the ring-opening of oxetanes with amines. utexas.edu For the synthesis of oxazolines from 3-amido oxetanes, Indium(III) triflate (In(OTf)₃) has proven to be an effective catalyst for intramolecular cyclization under mild conditions. nih.gov

Furthermore, photoredox catalysis represents a modern and powerful approach. acs.org Chiral catalysts, such as Brønsted acids and phosphoric acids, are being investigated for enantioselective ring-opening reactions, which are critical for producing chiral building blocks for pharmaceuticals. acs.org Copper(I) iodide/1,10-phenanthroline systems are being used for the synthesis of 2-methyleneoxetanes via intramolecular O-vinylation. organic-chemistry.org The Paternò-Büchi reaction, a [2+2] photocycloaddition, is a classic method for oxetane synthesis that continues to be refined with modern photochemical techniques, including the use of iridium photocatalysts. organic-chemistry.orgnih.govnih.gov

Table 2: Examples of Novel Catalytic Systems for Oxetane Chemistry

| Catalyst System | Application | Reference |

|---|---|---|

| Lanthanide Triflates (e.g., Yb, Nd, Gd) | Ring-opening of oxetanes with amines. | utexas.edu |

| Indium(III) Triflate (In(OTf)₃) | Synthesis of oxazolines from 3-amido oxetanes. | nih.gov |

| Chiral Phosphoric Acids | Catalytic enantioselective ring-opening of 3-substituted oxetanes. | acs.org |

| Iridium Photocatalysts | Enantioselective Paternò-Büchi reactions. | nih.gov |

Computational Design of Novel Oxetane-Based Scaffolds and Transformations

Computational modeling and simulation are becoming indispensable tools in modern chemistry for designing novel molecular scaffolds and predicting their chemical behavior. mdpi.comresearchgate.net Density Functional Theory (DFT) studies are being employed to investigate the mechanisms of reactions such as the ring-opening polymerization of oxetanes. rsc.orgrsc.org These theoretical calculations provide valuable insights into the energetics and transition states of reaction pathways, helping to explain experimental observations and guide the development of new transformations. rsc.orgrsc.org

For instance, computational studies have been used to understand the regioselectivity of the ring-opening of fluorinated oxetanes by analyzing the electrostatic and steric contributions to the reaction barriers using Natural Bond Orbital (NBO) analysis. acs.org In the context of drug discovery, computational tools are used to design and evaluate novel oxetane-containing scaffolds to improve physicochemical and pharmacokinetic properties. nih.govarxiv.org This computational-first approach allows for the rational design of molecules with desired biological activities and properties before their actual synthesis, saving significant time and resources.

Advanced Applications in the Construction of Functional Materials and Polymers

The unique properties of the oxetane ring make it an attractive building block for advanced functional materials and polymers. rsc.orgrsc.org Cationic ring-opening polymerization of oxetane derivatives leads to polyethers with desirable characteristics such as high chemical resistance, thermal stability, and good mechanical properties. rsc.orgrsc.org These polymers find applications in coatings, sealants, and adhesives. rsc.orgrsc.org

A particularly exciting area of research is the use of oxetane-based liquid crystals. tue.nl These materials can be polymerized to form liquid crystalline networks (LCNs) and elastomers (LCEs) which have applications in soft robotics, responsive surfaces, and photonic materials. tue.nl Compared to more common acrylate-based systems, oxetane-based reactive mesogens offer advantages such as oxygen insensitivity during polymerization and reduced shrinkage. tue.nl Furthermore, polyoxetanes derived from 3,3-bis(chloromethyl)oxetane (B146354) have been used as engineering polymers due to their high heat-distortion temperature and low water absorption, making them suitable for sterilizable goods and corrosion-resistant coatings. wikipedia.org The ability to introduce various functional groups onto the oxetane ring allows for the tailoring of polymer properties for specific applications, including energetic materials. wikipedia.orgoup.com

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 2-(3-Aminooxetan-3-YL)ethanol oxalate?

- Methodological Answer : Synthesis typically involves oxetane ring formation followed by oxalate salt preparation. Key steps include:

- Oxetane Formation : Reacting 3-aminooxetane precursors with ethanol derivatives under reflux conditions (e.g., using chloroethane as an alkylating agent) .

- Oxalate Salt Preparation : Neutralizing the free base with oxalic acid in a polar solvent (e.g., methanol or ethanol) to precipitate the oxalate salt.

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can track reaction progress .

- Purification : Recrystallization from methanol or ethanol is common for isolating high-purity crystals .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon backbone structure.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D molecular geometry for oxetane ring conformation and hydrogen-bonding networks .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles under controlled conditions .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., cobalt chloride) under solvent-free conditions to enhance reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) may improve oxetane ring stability compared to protic solvents.

- Kinetic Studies : Use differential scanning calorimetry (DSC) to identify exothermic/endothermic phases and adjust heating rates .

Q. What computational approaches predict the reactivity of this compound in enzymatic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate electron density maps to identify nucleophilic/electrophilic sites on the oxetane ring .

- Molecular Dynamics (MD) : Model interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

- Docking Studies : Use software like AutoDock to assess binding affinity with target proteins .

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Multi-Technique Cross-Validation : Correlate NMR data with X-ray crystallography to resolve ambiguities in stereochemistry .

- Isotopic Labeling : Introduce N or C labels to track atom-specific shifts in complex spectra .

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to study conformational exchange processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.